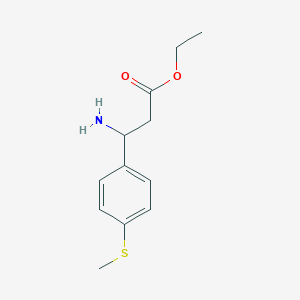
Ethyl 3-amino-3-(4-(methylthio)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate is an organic compound with the molecular formula C12H17NO2S. It is characterized by the presence of an amino group, an ester group, and a methylsulfanyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate typically involves the reaction of ethyl 3-bromo-3-[4-(methylsulfanyl)phenyl]propanoate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst or a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The methylsulfanyl group may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]butanoate: Similar structure but with an additional carbon in the propanoate chain.
Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]acetate: Similar structure but with an acetate group instead of a propanoate group.
Uniqueness
Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for modification, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
ethyl 3-amino-3-(4-methylsulfanylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2S/c1-3-15-12(14)8-11(13)9-4-6-10(16-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3 |
InChI Key |
JDCKIJHPCOAUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















